molecular formula C9H16O6 B577318 Methyl-4,6-O-ethylidene-alpha-D-glucopyranoside CAS No. 13225-11-1

Methyl-4,6-O-ethylidene-alpha-D-glucopyranoside

Cat. No.: B577318
CAS No.: 13225-11-1
M. Wt: 220.221
InChI Key: BSBOLIVKPWXZAN-KTTWVITLSA-N
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Description

Methyl-4,6-O-ethylidene-alpha-D-glucopyranoside is a cyclic acetal derivative of glucose. It is commonly used in carbohydrate chemistry for the protection of hydroxyl groups in sugars, preventing their interference in chemical transformations of other hydroxyl groups . This compound is known for its stability and utility in various synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl-4,6-O-ethylidene-alpha-D-glucopyranoside can be synthesized through the reaction of glucose with ethylidene derivatives in the presence of acid catalysts. The process involves the formation of a cyclic acetal by reacting the hydroxyl groups at positions 4 and 6 of the glucose molecule with an ethylidene group . This reaction typically requires a controlled acidic environment to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar principles as the laboratory synthesis. The process is optimized for yield and purity, often involving continuous flow reactors and stringent quality control measures to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl-4,6-O-ethylidene-alpha-D-glucopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various acetylated derivatives and other substituted glucopyranosides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl-4,6-O-ethylidene-alpha-D-glucopyranoside has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which methyl-4,6-O-ethylidene-alpha-D-glucopyranoside exerts its effects involves the formation of a stable cyclic acetal. This stability prevents the hydroxyl groups at positions 4 and 6 from participating in unwanted side reactions, thereby protecting these groups during subsequent chemical transformations . The molecular targets and pathways involved are primarily related to its role as a protecting group in synthetic chemistry.

Comparison with Similar Compounds

Biological Activity

Methyl-4,6-O-ethylidene-alpha-D-glucopyranoside, also known as ethylidene glucose, is a glucose derivative that exhibits significant biological activities, particularly in the context of glucose transport and potential therapeutic applications. This article synthesizes current research findings on its biological activity, including its mechanisms of action, interactions with transporters, and implications for health.

This compound is characterized by its unique bicyclic acetal structure, which contributes to its stability and biological activity. The compound's logP value of 0.54 indicates moderate lipophilicity, facilitating its permeability across cellular membranes .

Inhibition of Glucose Transporters

One of the primary mechanisms through which this compound exerts its biological effects is by acting as a competitive inhibitor at the glucose transporter 1 (GLUT1). The inhibition constant (KiK_i) for wild-type 2-deoxy-D-glucose transport is approximately 12 mM, indicating a relatively strong interaction with this transporter . However, this affinity significantly decreases in mutant forms of GLUT1, such as the Gln282-Leu variant, where KiK_i exceeds 120 mM .

Penetration into Red Blood Cells

Research has shown that this compound penetrates human red blood cells primarily through passive diffusion rather than facilitated transport mechanisms. This penetration is unaffected by the presence of glucose in the medium or by phloretin, a known inhibitor of hexose transport . The kinetics of this penetration suggest that it does not saturate even at concentrations up to 360 mM .

Potential Therapeutic Applications

The ability of this compound to inhibit glucose transport suggests potential applications in managing conditions like diabetes. By modulating glucose uptake in tissues, it could help regulate blood sugar levels. Additionally, its protective action against certain inhibitors indicates a possible role in cellular defense mechanisms during hyperglycemic conditions .

Case Studies and Research Findings

Table 1: Summary of Key Findings on this compound

StudyFocusKey Results
GLUT1 InhibitionKiK_i = 12 mM for wild-type GLUT1; >120 mM for Gln282-Leu mutant
Red Cell PenetrationPassive diffusion; unaffected by glucose or phloretin
Asymmetric CatalysisUsed as a catalyst in reactions showing varying enantioselectivity based on structure

Properties

IUPAC Name

(4aR,6S,7R,8R,8aS)-6-methoxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O6/c1-4-13-3-5-8(14-4)6(10)7(11)9(12-2)15-5/h4-11H,3H2,1-2H3/t4?,5-,6-,7-,8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSBOLIVKPWXZAN-KTTWVITLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1OCC2C(O1)C(C(C(O2)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1OC[C@@H]2[C@@H](O1)[C@@H]([C@H]([C@H](O2)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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